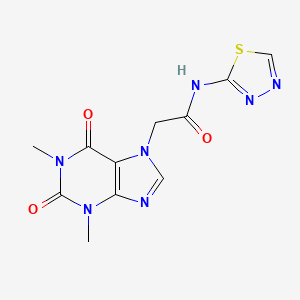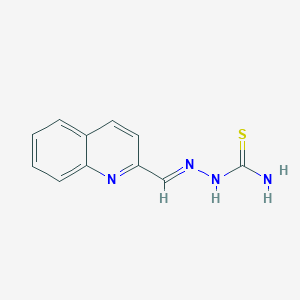
1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone" involves complex organic reactions, including the use of piperazine as a core scaffold. For instance, the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines has been documented, where the structures of the products were elucidated by IR, 1HNMR, Mass spectral data, and elemental analysis, indicating a meticulous approach to achieving desired molecular configurations (J.V.Guna et al., 2009).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are pivotal in synthesizing compounds with potential biological activities. The reactions include alkylation, acidulation, reduction of nitro groups, and more, to achieve the desired chemical structure, as demonstrated in studies on the synthesis of dichlorophenylpiperazine derivatives (Z. Quan, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystalline structure, and melting points, are crucial for understanding their behavior in different environments and potential applications. Investigations into the crystal structure and magnetic properties of certain piperazine derivatives reveal the interactions at play and the conditions under which these compounds stabilize, offering insight into their physical characteristics (L. Khedhiri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming hydrogen bonds, and the ability to undergo various chemical transformations, are fundamental to the application of these compounds in synthesis and potential therapeutic uses. Research on the synthesis and molecular docking study of piperazine derivatives as therapeutic agents for Alzheimer’s disease highlights the significance of understanding these chemical properties (G. Hussain et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Applications
Research focusing on compounds with similar structures has identified potential antimicrobial properties. For example, studies on various piperazine derivatives have shown moderate antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These findings suggest a potential for such compounds, including "1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone," to serve as frameworks for developing new antimicrobial agents (Savaliya et al., 2009); (Guna et al., 2009).
Antibacterial and Antifungal Activities
Novel compounds incorporating piperazine linkers have been synthesized and tested for their antibacterial and antifungal efficacies. These studies highlight the potential of piperazine-based compounds to inhibit bacterial biofilm formation and target specific bacterial enzymes, indicating a promising area for further research into similar compounds for treating bacterial infections and preventing biofilm-associated diseases (Mekky & Sanad, 2020).
Synthesis and Chemical Modification
The synthesis and chemical modification of related compounds have been extensively explored, yielding insights into potential pathways for enhancing their biological activities or altering their physicochemical properties. Such research underlines the importance of synthetic chemistry in developing novel therapeutics and materials with tailored functionalities (Zhang et al., 2002).
Pharmaceutical Intermediates
Research into the synthesis of piperazine derivatives has also shed light on their role as pharmaceutical intermediates. These compounds serve as crucial building blocks in the synthesis of various drugs, highlighting their significance in drug development processes (Quan, 2006).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-9-21(15-6-4-14(19)5-7-15)17(22)10-20(11)18(23)16-8-12(2)24-13(16)3/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGUISUUWROOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(OC(=C2)C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)
![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)
![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)
![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)


![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)